L-732138
Overview
Description
Mechanism of Action
Target of Action
The primary target of L-732,138 is the Neurokinin-1 (NK-1) receptor . This receptor is known to play a significant role in various biological processes, including pain perception and inflammation. It has also been implicated in the proliferation of certain types of cancer cells .
Mode of Action
L-732,138 acts as a selective, potent, and competitive antagonist of the NK-1 receptor . This means it binds to the NK-1 receptor, preventing its natural ligand, Substance P (SP), from binding and activating the receptor . By blocking SP’s interaction with the NK-1 receptor, L-732,138 inhibits the downstream effects triggered by this interaction .
Biochemical Pathways
The NK-1 receptor, when activated by SP, stimulates various signaling pathways that are crucial for regulating cellular functions such as cell proliferation . By acting as an antagonist, L-732,138 blocks these pathways, leading to a decrease in cell proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a key characteristic.
Result of Action
The primary result of L-732,138’s action is the inhibition of cell growth . It has been shown to elicit cell growth inhibition in a concentration-dependent manner in various cell lines . Moreover, it has been found to induce apoptosis, or programmed cell death, in these cells . This dual action - inhibiting cell proliferation and promoting cell death - contributes to its potential antitumor effects .
Preparation Methods
The synthesis of L-732,138 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .
Chemical Reactions Analysis
L-732,138 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-732,138 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the neurokinin-1 receptor and its role in various chemical processes.
Biology: It is used to investigate the biological functions of the neurokinin-1 receptor and its involvement in various physiological and pathological processes.
Medicine: It has shown potential as an antitumor agent, particularly in the treatment of melanoma and gastrointestinal cancers. .
Industry: It is used in the development of new drugs and therapeutic agents targeting the neurokinin-1 receptor
Comparison with Similar Compounds
L-732,138 is unique in its high specificity and potency for the neurokinin-1 receptor. Similar compounds include:
Aprepitant: A morpholine derivative used clinically as an antiemetic and also acts as a neurokinin-1 receptor antagonist.
These compounds share the ability to inhibit the neurokinin-1 receptor but differ in their chemical structures and potencies .
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQYXVAWXAYQC-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163989 | |
Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463277 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
148451-96-1 | |
Record name | N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148451-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148451961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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